molecular formula C10H9ClFN5OS B492749 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 454675-74-2

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B492749
CAS RN: 454675-74-2
M. Wt: 301.73g/mol
InChI Key: XBIMBIKZGVIAAO-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide, also known as ACT-451840, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications.

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazoles, are known to have a wide spectrum of pharmacological activities . They have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Mode of Action

It’s known that 1,2,4-triazoles, which are part of the compound’s structure, can inhibit various enzymes and interact with different biological targets . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the context of its use.

Biochemical Pathways

Compounds with a similar structure have been reported to affect various biochemical pathways . For instance, some 1,2,4-triazoles are known to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .

Pharmacokinetics

It’s known that the compound is a white crystalline solid with high solubility in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the context of its use. Given the wide range of activities associated with 1,2,4-triazoles , the compound could potentially have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s high solubility in water could influence its distribution in aqueous environments. Additionally, the compound is reported to have minimal impact on humans and the environment under general use conditions .

Advantages and Limitations for Lab Experiments

One advantage of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is its potency against drug-resistant strains of Plasmodium falciparum. This makes it a promising candidate for the development of new antimalarial drugs. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its further development.

Future Directions

There are several future directions for research on 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide. One area of interest is the optimization of its pharmacokinetic properties, such as its bioavailability and distribution in the body. Another area of research is the identification of the specific target(s) of this compound within the parasite's proteasome. Furthermore, the potential use of this compound in combination with other antimalarial drugs should be investigated to determine its efficacy and safety in a clinical setting.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications as an antimalarial drug. Its potent activity against drug-resistant strains of Plasmodium falciparum and low toxicity make it an attractive candidate for further development. However, more research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide involves the reaction between 3-chloro-4-fluoroaniline and 5-amino-1H-1,2,4-triazole-3-thiol in the presence of an appropriate base. The resulting intermediate is then reacted with ethyl chloroacetate to obtain the final product.

Scientific Research Applications

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide has been studied for its potential use as an antimalarial drug. In vitro studies have shown that this compound has potent activity against Plasmodium falciparum, the parasite that causes malaria. Furthermore, this compound has been found to be effective against drug-resistant strains of the parasite.

properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN5OS/c11-6-3-5(1-2-7(6)12)14-8(18)4-19-10-15-9(13)16-17-10/h1-3H,4H2,(H,14,18)(H3,13,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIMBIKZGVIAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NNC(=N2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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